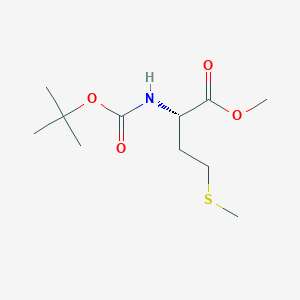
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methylthio group on the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methylthio group. One common method involves the reaction of (S)-2-amino-4-(methylthio)butanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino acid.
Scientific Research Applications
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a prodrug for amino acid delivery.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE involves its conversion to the active amino acid form upon deprotection of the Boc group. The free amino acid can then participate in various biochemical pathways, including protein synthesis and metabolic processes. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative with a hydroxyl group instead of a methylthio group.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: A similar compound with a benzoic acid backbone instead of a butanoate chain.
Uniqueness
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C11H21NO4S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(14)12-8(6-7-17-5)9(13)15-4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
OOVXDDGVDXJGQX-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















